Methyl 2-(3-bromopropoxy)benzoate
Description
Methyl 2-(3-bromopropoxy)benzoate is a brominated aromatic ester characterized by a benzoate core substituted at the 2-position with a 3-bromopropoxy chain. The bromine atom in the propoxy group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or as a precursor in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl 2-(3-bromopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJSMOVJKCGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553947 | |
| Record name | Methyl 2-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26930-28-9 | |
| Record name | Methyl 2-(3-bromopropoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26930-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromopropoxy)benzoate can be synthesized through the reaction of methyl 2-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:
Methyl 2-hydroxybenzoate+1,3-dibromopropane→Methyl 2-(3-bromopropoxy)benzoate+KBr
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in methyl 2-(3-bromopropoxy)benzoate can be substituted by various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Hydrolysis: The ester group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions under reflux.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 2-(3-bromopropoxy)benzoic acid and methanol.
Reduction: 2-(3-bromopropoxy)benzyl alcohol.
Scientific Research Applications
Chemistry: Methyl 2-(3-bromopropoxy)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functionalized materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromopropoxy)benzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acidic or basic conditions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations in Benzoate Esters
The compound shares a methyl benzoate backbone with several derivatives documented in the evidence. Key comparisons include:
Sulfonylurea Herbicides ()
- Bensulfuron-methyl, Primisulfuron-methyl, and Sulfometuron-methyl are methyl benzoate esters with sulfonylurea and pyrimidinylamino substituents. These compounds differ from Methyl 2-(3-bromopropoxy)benzoate in their functional groups: Bensulfuron-methyl: Contains a dimethoxy-pyrimidine sulfonylurea group at the 2-position. Primisulfuron-methyl: Features bis(difluoromethoxy)-pyrimidine substituents. Key Difference: Unlike this compound, these analogs prioritize sulfonylurea moieties for herbicidal activity, whereas the bromopropoxy group in the target compound suggests utility in cross-coupling or alkylation reactions .
Quinoline-Piperazine Benzoate Derivatives ()
- Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) incorporate quinoline-piperazine scaffolds linked to the benzoate group. These structures are bulkier due to the quinoline and piperazine moieties, resulting in higher molecular weights (e.g., C1: ~495 g/mol) compared to this compound (~273 g/mol). The bromopropoxy group’s simplicity may offer synthetic advantages in modular drug design, whereas the quinoline derivatives are tailored for receptor-binding applications .
Physicochemical Properties
A comparative table of key parameters is provided below:
Research Implications and Gaps
- Drug Discovery: The bromine atom could serve as a handle for further functionalization, akin to halogenated intermediates in ’s quinoline derivatives.
- Agrochemicals : Its ester backbone aligns with herbicidal sulfonylureas (), though its bromopropoxy group may necessitate distinct modes of action.
Critical Knowledge Gaps:
- Spectroscopic data (e.g., ¹H NMR, HRMS) for this compound are absent in the evidence, limiting direct comparisons.
- Thermal stability and solubility profiles remain unaddressed but are critical for industrial applications.
Biological Activity
Methyl 2-(3-bromopropoxy)benzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₃. It is an ester derivative of benzoic acid, characterized by a bromopropoxy substituent that imparts unique biological and chemical properties. This article delves into its biological activity, highlighting relevant studies, potential applications, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrO₃
- IUPAC Name : this compound
- Functional Groups : Ester, Bromine
The presence of the bromine atom in the structure enhances electrophilic characteristics, making it a candidate for various biological interactions and synthetic applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit several biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains.
- Anticancer Potential : Some studies suggest that derivatives may inhibit cancer cell proliferation.
- Neuropharmacological Effects : Potential applications in treating central nervous system disorders have been explored.
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This reactivity allows for further functionalization, leading to compounds with enhanced biological properties.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | BenchChem |
| Methyl 4-(3-bromopropoxy)benzoate | Anticancer | MDPI |
| This compound | CNS Disorders | Google Patents |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis. -
Anticancer Research :
In vitro studies indicated that derivatives of this compound inhibit the growth of cancer cell lines by inducing apoptosis. These findings suggest potential pathways for developing new anticancer agents. -
Neuropharmacological Applications :
Research has explored the use of this compound in treating anxiety and depression by acting as a serotonin receptor modulator. The bromine substituent enhances its interaction with neurotransmitter receptors, potentially leading to therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
